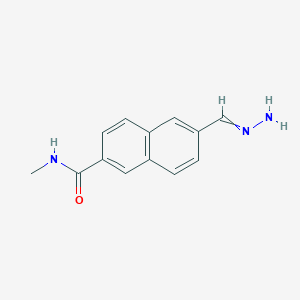

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide

Description

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide is a naphthalene-derived carboxamide compound featuring a hydrazinylidenemethyl substituent at position 6 of the naphthalene ring. The hydrazinylidenemethyl group (H₂N–N=CH–) is a formazan-related moiety (see IUPAC nomenclature ), which confers unique electronic and steric properties to the molecule.

Properties

CAS No. |

653604-29-6 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

6-methanehydrazonoyl-N-methylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C13H13N3O/c1-15-13(17)12-5-4-10-6-9(8-16-14)2-3-11(10)7-12/h2-8H,14H2,1H3,(H,15,17) |

InChI Key |

JVRFUZSGJYCEKH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide typically involves the condensation reaction between N-methylnaphthalene-2-carboxamide and hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include substituted hydrazones, oxides, and reduced hydrazine derivatives.

Scientific Research Applications

Biological Activities

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. The following sections detail its applications in these areas.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance:

- Study Findings : A series of N-acyl hydrazones derived from similar structures showed significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : The mechanism involves interaction with specific molecular targets, potentially inducing cellular damage through redox reactions that generate reactive oxygen species.

Antimicrobial Properties

The compound has also been explored for its antimicrobial efficacy:

- Research Insights : Studies indicate that derivatives of this compound exhibit considerable antimicrobial activity against a range of pathogens. The hydrazone moiety is believed to play a crucial role in enhancing these properties .

Applications in Material Science

Beyond biological applications, this compound serves as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. Its unique structure allows it to be utilized in the development of advanced materials such as dyes and pigments.

Case Studies

Several case studies illustrate the compound's versatility:

Mechanism of Action

The mechanism of action of 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage in microbial or cancer cells.

Comparison with Similar Compounds

Compound 9h from

Structure : Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate derivative with a semicarbazide substituent.

Key Differences :

- Substituents : A methoxy group at position 6 of the naphthalene ring and a pyridine-based semicarbazide chain.

- Activity: Demonstrated antimicrobial and anticancer properties in preliminary assays, attributed to the electron-withdrawing pyridine ring and hydrogen-bonding capacity of the semicarbazide group .

N-[2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide ()

Structure: Synthetic opioid regioisomer with a dimethylaminocyclohexyl group. Key Differences:

- Substituents: A cyclohexyl-dimethylamino group instead of the hydrazinylidenemethyl moiety.

- Activity: Binds to μ-opioid receptors but with lower potency than U10 due to steric hindrance from the cyclohexyl group . Comparison: The target compound’s hydrazinylidenemethyl group offers a planar, conjugated system that may facilitate interactions with non-opioid targets, such as kinases or DNA topoisomerases.

Physicochemical Properties

Hydroxy-Naphthoic Acids ()

Structure : 6-Hydroxynaphthalene-2-carboxylic acid.

Key Differences :

- Functional Group : Carboxylic acid instead of carboxamide.

- Properties : Higher aqueous solubility but lower membrane permeability compared to carboxamides.

Comparison : The N-methyl carboxamide in the target compound improves lipid solubility, enhancing blood-brain barrier penetration relative to hydroxy-naphthoic acids .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones are characterized by the presence of a hydrazone functional group (R1R2C=NNH2), which is known for its potential in medicinal chemistry due to its various pharmacological effects. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12N4O

- Molecular Weight : 244.26 g/mol

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. A study by Kamal et al. (2019) tested various hydrazone compounds against Gram-positive and Gram-negative bacteria, revealing that many derivatives showed potent activity with minimum inhibitory concentration (MIC) values as low as 50 µg/ml against Bacillus subtilis and Staphylococcus aureus . The structural modifications in hydrazones can enhance their efficacy against a broad spectrum of pathogens.

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| 1 | B. subtilis | 50 |

| 2 | S. aureus | 100 |

| 3 | E. coli | 75 |

Anti-inflammatory Activity

Hydrazones have been recognized for their anti-inflammatory effects. A review highlighted that compounds containing the hydrazone moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests a potential therapeutic application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of hydrazones is particularly noteworthy. A study indicated that certain hydrazone derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation, making them promising candidates for further development in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with biological targets through several mechanisms:

- Nucleophilic Attack : The nitrogen atoms in the hydrazone group can act as nucleophiles, facilitating reactions with electrophilic centers in biological macromolecules.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation and microbial growth.

Case Studies

- Antimicrobial Efficacy : In a comparative study, various hydrazone derivatives were synthesized and evaluated for their antimicrobial activity against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties .

- Cancer Cell Line Studies : A series of experiments conducted on breast cancer cell lines demonstrated that specific hydrazone derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.